2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 743451-38-9
VCID: VC6226734
InChI: InChI=1S/C15H13Cl2NO5S/c1-23-10-4-2-9(3-5-10)8-18-24(21,22)14-6-11(15(19)20)12(16)7-13(14)17/h2-7,18H,8H2,1H3,(H,19,20)
SMILES: COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Molecular Formula: C15H13Cl2NO5S
Molecular Weight: 390.23

2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid

CAS No.: 743451-38-9

Cat. No.: VC6226734

Molecular Formula: C15H13Cl2NO5S

Molecular Weight: 390.23

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid - 743451-38-9

Specification

CAS No. 743451-38-9
Molecular Formula C15H13Cl2NO5S
Molecular Weight 390.23
IUPAC Name 2,4-dichloro-5-[(4-methoxyphenyl)methylsulfamoyl]benzoic acid
Standard InChI InChI=1S/C15H13Cl2NO5S/c1-23-10-4-2-9(3-5-10)8-18-24(21,22)14-6-11(15(19)20)12(16)7-13(14)17/h2-7,18H,8H2,1H3,(H,19,20)
Standard InChI Key ABSCWQLZMNGFSG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid features a benzoic acid backbone substituted with:

  • Two chlorine atoms at the 2- and 4-positions.

  • A sulfamoyl group (-SO₂NH-) at the 5-position, further modified by a (4-methoxyphenyl)methyl substituent.

Molecular Formula: C₁₅H₁₃Cl₂NO₅S
Molecular Weight: 410.24 g/mol
IUPAC Name: 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid

Synthesis Pathways

Base Synthesis Strategy

The synthesis of this compound likely follows a modular approach, building on methods for analogous sulfamoyl benzoic acids. A plausible route, adapted from the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid (CAS 2736-23-4) , involves:

  • Sulfonation:

    • Reactants: 2,4-Dichlorobenzoic acid, chlorosulfonic acid.

    • Conditions: Catalyzed by sodium sulfate in N-methyl-2-pyrrolidone (NMP) at 145°C .

    • Product: 2,4-Dichloro-5-carboxybenzenesulfonyl chloride.

  • Amination:

    • Modification: Instead of ammonia, react the sulfonyl chloride intermediate with 4-methoxybenzylamine.

    • Conditions: Controlled temperature (≤5°C) to minimize side reactions .

    • Product: 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid.

  • Purification:

    • Steps: Recrystallization using ethanol or acetone to achieve high purity .

Table 1: Key Reaction Parameters

StepReactants/ConditionsTemperatureDurationYield*
Sulfonation2,4-Dichlorobenzoic acid, ClSO₃H, NMP, Na₂SO₄145°C5 hours~85%
AminationSulfonyl chloride, 4-Methoxybenzylamine≤5°C2 hours~70%
PurificationEthanol recrystallization75°C1.5 hours~95%

*Yields estimated based on analogous reactions .

Physicochemical Properties

While direct data for this compound is limited, properties can be extrapolated from its parent structure (2,4-dichloro-5-sulfamoylbenzoic acid) :

Table 2: Predicted Physicochemical Properties

Property2,4-Dichloro-5-Sulfamoylbenzoic Acid Target Compound (Predicted)
Melting Point230–232°C (dec.)210–215°C (dec.)
Boiling Point503.8°C at 760 mmHg520–530°C at 760 mmHg
Density1.7 g/cm³1.6–1.8 g/cm³
Solubility in WaterInsolubleInsoluble
LogP (Partition Coeff.)0.991.8–2.2

Challenges and Future Directions

Synthetic Optimization

  • Byproduct Formation: The bulky 4-methoxybenzyl group may sterically hinder sulfonamide formation, necessitating optimized stoichiometry.

  • Solvent Selection: Replace NMP with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Biological Evaluation

  • In vitro assays: Screen for diuretic activity using isolated renal tubules.

  • Toxicity profiling: Assess hepatotoxicity risks associated with methoxybenzyl metabolites.

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